molecular formula C15H13ClF2N2O2S B2836092 Ethyl 2-((4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate CAS No. 938020-64-5

Ethyl 2-((4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate

Cat. No.: B2836092
CAS No.: 938020-64-5
M. Wt: 358.79
InChI Key: WNROUFJPPNTKLW-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate (CAS 938020-64-5) is a pyrimidine-based compound with the molecular formula C₁₅H₁₃ClF₂N₂O₂S and a molecular weight of 358.79 g/mol . Its structure features a 4-chlorophenyl group at position 4 of the pyrimidine ring, a difluoromethyl substituent at position 6, and a thioacetate ester moiety at position 2. The compound is synthesized via alkylation of 4-(4-chlorophenyl)pyrimidine-2-thiol with ethyl chloroacetate in the presence of potassium carbonate in acetone . It serves as a key intermediate in pharmaceutical and agrochemical research, with applications in developing bioactive molecules due to its sulfur-containing and halogenated substituents, which enhance metabolic stability and binding interactions .

Properties

IUPAC Name

ethyl 2-[4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF2N2O2S/c1-2-22-13(21)8-23-15-19-11(7-12(20-15)14(17)18)9-3-5-10(16)6-4-9/h3-7,14H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNROUFJPPNTKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=CC(=N1)C(F)F)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure

The compound features a pyrimidine core with a thioacetate moiety and a chlorophenyl substituent. The presence of difluoromethyl groups is noteworthy as they often enhance biological activity by increasing lipophilicity and altering metabolic stability.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyrimidine derivatives have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL depending on the specific compound and its modifications .

Antiviral Activity

The antiviral potential of related pyrimidine derivatives has been documented extensively. This compound may share similar mechanisms of action, potentially inhibiting viral replication by targeting viral polymerases or proteases. For example, certain thiazolidinone derivatives have shown over 95% inhibition of NS5B RNA polymerase, suggesting that structural analogs could yield comparable results .

Anticancer Activity

Compounds containing the pyrimidine scaffold are increasingly recognized for their anticancer properties. Research indicates that modifications to the pyrimidine ring can lead to enhanced cytotoxicity against various cancer cell lines. For example, derivatives with specific substitutions have demonstrated IC50 values as low as 4.363 μM in human colon cancer cells . The presence of the chlorophenyl group may further augment this activity by enhancing interactions with cellular targets.

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds reveals critical insights into how structural modifications affect biological activity:

Substituent Effect on Activity Reference
ChlorophenylIncreases lipophilicity and potency
DifluoromethylEnhances metabolic stability
Thioacetate moietyImproves solubility and bioavailability

Case Studies

  • In Vivo Studies : A study evaluating a related compound showed promising results in animal models for both antimicrobial and anticancer activities, demonstrating an acceptable safety profile at doses up to 2000 mg/kg without acute toxicity .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that similar compounds may inhibit key enzymes involved in cellular proliferation and viral replication, providing a dual therapeutic approach against infections and tumors .

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds containing pyrimidine derivatives exhibit significant anticancer properties. Ethyl 2-((4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate may function as a promising candidate in cancer therapy due to its structural similarity to known anticancer agents. Research indicates that pyrimidine-based compounds can inhibit key enzymes involved in cancer cell proliferation, such as Poly (ADP-Ribose) Polymerase (PARP), which plays a critical role in DNA repair mechanisms .

Antimicrobial Properties

Pyrimidine derivatives have also been evaluated for their antimicrobial activities. This compound could potentially exhibit antibacterial and antifungal properties, making it suitable for further exploration as an antimicrobial agent . The synthesis of similar compounds has demonstrated effectiveness against various bacterial strains, suggesting that this compound might have comparable efficacy.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the pyrimidine core through cyclization reactions, followed by the introduction of the thioether moiety and subsequent esterification.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsConditions
1Cyclization4-chlorophenyl compound, difluoromethyl reagentBase catalyst
2Thioether formationThiol compoundHeat
3EsterificationEthanol, acid catalystReflux

Biological Studies and Case Reports

Several studies have documented the biological effects of related pyrimidine compounds, providing insights into the potential applications of this compound.

Case Study: PARP Inhibition

A study highlighted the efficacy of pyrimidine derivatives in inhibiting PARP activity in human breast cancer cells, with IC50 values indicating moderate to high potency . This suggests that this compound could be explored as a lead compound for developing new PARP inhibitors.

Case Study: Antimicrobial Activity

Research on structurally similar compounds has shown promising results against Gram-positive and Gram-negative bacteria, indicating that this compound may possess similar antimicrobial properties . Further testing is required to establish its efficacy and safety profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of Ethyl 2-((4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate, highlighting key differences in substituents, synthesis, and properties:

Compound Name CAS Molecular Formula Substituents Key Features Synthesis Method Notes
This compound 938020-64-5 C₁₅H₁₃ClF₂N₂O₂S 4-Cl-phenyl, 6-difluoromethyl, thioacetate High halogen content for metabolic stability; thioester for reactivity Alkylation of pyrimidine-2-thiol with ethyl chloroacetate (K₂CO₃, acetone) ≥98% purity; discontinued in some catalogs
Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate - C₁₄H₁₃ClN₂O₂S 4-Cl-phenyl, unsubstituted pyrimidine, thioacetate Lacks difluoromethyl group; simpler structure Similar alkylation method Lower molecular weight (342.84 g/mol); potential reduced lipophilicity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) - C₁₃H₁₇N₂O₃S₂ Thietan-3-yloxy, 6-methyl Thietan ring introduces steric bulk; oxygen-sulfur linkage Reaction of ethyl-2-(6-methyl-4-oxopyrimidin-2-ylthio)acetate with 2-chloromethylthiirane May exhibit altered solubility or metabolic pathways
Ethyl {[4-(4-methoxyphenyl)pyrimidin-2-yl]thio}acetate 476211-52-6 C₁₅H₁₆N₂O₃S 4-methoxyphenyl (electron-donating) Methoxy group enhances electron density; may reduce oxidative stability Likely similar alkylation Discontinued; potential synthesis challenges
Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate 20045-78-7 C₁₄H₁₂Cl₂N₂O₂ 6-Cl, 4-Cl-phenyl, acetate (no thioether) Dichlorinated pyrimidine; lacks sulfur atom Unclear; possibly direct halogenation Absence of thioacetate limits disulfide bond formation or nucleophilicity

Key Structural and Functional Differences:

Halogenation vs. Fluorination: The difluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate) . Fluorine atoms reduce susceptibility to oxidative degradation, a common issue with methoxy-substituted analogs (e.g., Ethyl {[4-(4-methoxyphenyl)pyrimidin-2-yl]thio}acetate) .

Thioacetate vs. Acetate :

  • The thioether linkage in the target compound allows for nucleophilic substitution or disulfide bond formation, unlike Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate, which lacks sulfur .

Heterocyclic Modifications :

  • Compounds like Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate (CAS 1372784-40-1) replace pyrimidine with purine, altering biological target specificity due to purine’s role in nucleotide metabolism .

Synthetic Accessibility :

  • The target compound’s synthesis is straightforward compared to derivatives requiring specialized reagents (e.g., thietan-3-yloxy in Compound 1 ). However, its discontinuation in some catalogs suggests scalability or stability issues .

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